molecular formula C18H16N2O3S B12148860 (2E,5Z)-5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one

(2E,5Z)-5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No.: B12148860
M. Wt: 340.4 g/mol
InChI Key: VLTFLEBAIZPAMB-YBEGLDIGSA-N
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Description

The compound (2E,5Z)-5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is a synthetic organic molecule belonging to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a thiazolidinone core with a phenylimino group and a dimethoxybenzylidene substituent, which contribute to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5Z)-5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one typically involves the following steps:

    Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting a thiourea derivative with an α-haloketone under basic conditions. This reaction forms the 1,3-thiazolidin-4-one ring structure.

    Introduction of Phenylimino Group: The phenylimino group is introduced through a condensation reaction between the thiazolidinone core and aniline or its derivatives.

    Addition of Dimethoxybenzylidene Substituent: The final step involves the condensation of the intermediate with 2,4-dimethoxybenzaldehyde, resulting in the formation of the this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E,5Z)-5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound exhibits significant antimicrobial activity, making it a candidate for developing new antibiotics. Its structure allows it to interact with bacterial enzymes, inhibiting their function and leading to bacterial cell death.

Medicine

In medicine, the compound has shown potential as an anticancer agent. It can induce apoptosis in cancer cells by interacting with specific cellular pathways. Additionally, its anti-inflammatory properties make it a candidate for treating inflammatory diseases.

Industry

Industrially, the compound can be used in the synthesis of dyes and pigments due to its aromatic structure

Mechanism of Action

The mechanism of action of (2E,5Z)-5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In antimicrobial applications, it inhibits bacterial enzymes, disrupting essential cellular processes. As an anticancer agent, it induces apoptosis by activating specific signaling pathways, such as the mitochondrial pathway, leading to programmed cell death.

Comparison with Similar Compounds

Similar Compounds

    (2E,5Z)-5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one: Unique due to its specific substituents.

    Thiazolidin-4-one derivatives: General class with diverse biological activities.

    Benzylidene derivatives: Known for their antimicrobial and anticancer properties.

Uniqueness

The uniqueness of this compound lies in its combination of a thiazolidinone core with a phenylimino group and a dimethoxybenzylidene substituent. This specific structure imparts unique chemical reactivity and biological activity, distinguishing it from other thiazolidinone and benzylidene derivatives.

Properties

Molecular Formula

C18H16N2O3S

Molecular Weight

340.4 g/mol

IUPAC Name

(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H16N2O3S/c1-22-14-9-8-12(15(11-14)23-2)10-16-17(21)20-18(24-16)19-13-6-4-3-5-7-13/h3-11H,1-2H3,(H,19,20,21)/b16-10-

InChI Key

VLTFLEBAIZPAMB-YBEGLDIGSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=CC=C3)S2)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2)OC

Origin of Product

United States

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